4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with an ethylpiperazinyl and m-tolyl substituent, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the m-tolyl group: This step may involve a substitution reaction where a suitable m-tolyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the ethylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions using ethylpiperazine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenated compounds, strong acids or bases, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-ethylpiperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylpiperazinyl group, in particular, may enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVIZXAQVWHCNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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